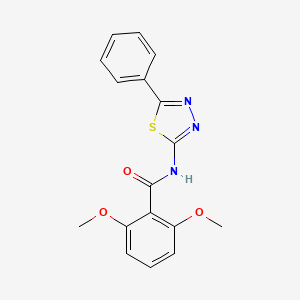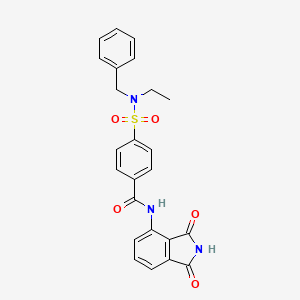
4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is a synthetic molecule that has shown potential in scientific research applications. It is commonly referred to as BSI-201 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Antibacterial and Antifungal Activities
The compound 4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide and its derivatives have been studied for their antibacterial and antifungal properties. Patel and Dhameliya (2010) synthesized a series of compounds involving this chemical structure, finding some exhibited promising antibacterial activities, suggesting potential as antimicrobials (Patel & Dhameliya, 2010).
Crystal Structure and Spectroscopy
Bülbül et al. (2015) conducted a study on the crystal structure and spectroscopy of a compound closely related to this compound. This research involved the use of IR spectroscopy, SEM, and X-ray diffraction techniques to analyze the compound's structure (Bülbül et al., 2015).
Optically Active Polyamides
Faghihi et al. (2010) developed a class of optically active polyamides using a compound with a similar structure. These polyamides were characterized by various techniques including FT-IR spectroscopy and thermogravimetric analysis, showing potential for diverse applications in materials science (Faghihi, Absalar, & Hajibeygi, 2010).
Cardiac Electrophysiological Activity
Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted benzamide derivatives, including compounds structurally similar to this compound. This research provided insights into their potential as selective class III agents in cardiac applications (Morgan et al., 1990).
HIV Integrase Strand Transfer Inhibitors
Wadhwa et al. (2019) synthesized and tested derivatives of this compound against HIV-1 Integrase. Some compounds showed significant inhibition, offering a new direction for anti-HIV medication research (Wadhwa et al., 2019).
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-2-27(15-16-7-4-3-5-8-16)33(31,32)18-13-11-17(12-14-18)22(28)25-20-10-6-9-19-21(20)24(30)26-23(19)29/h3-14H,2,15H2,1H3,(H,25,28)(H,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUAZGXTRWXNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

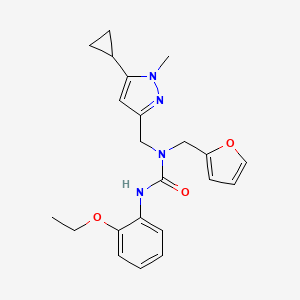
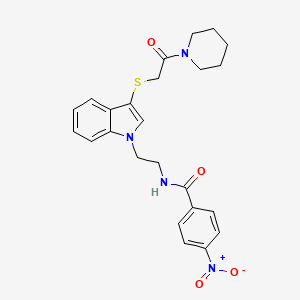
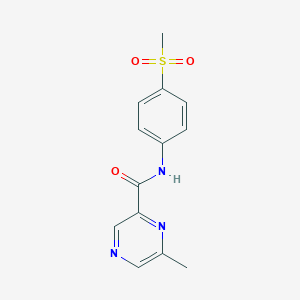
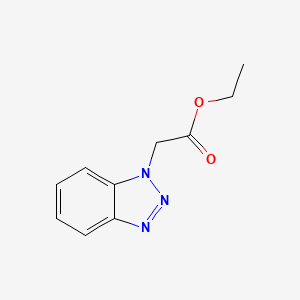
![4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2452604.png)
![2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2452605.png)
![(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2452607.png)
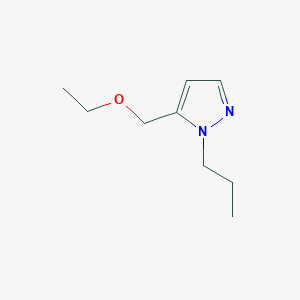
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylpiperidine-4-carboxylic acid](/img/structure/B2452609.png)
![Tert-butyl 5-(5-chlorofuran-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2452611.png)

![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propanoic acid](/img/structure/B2452614.png)
